molecular formula C21H24O6 B3175887 (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one CAS No. 960365-78-0

(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one

Cat. No.: B3175887
CAS No.: 960365-78-0
M. Wt: 372.4 g/mol
InChI Key: HIIVZELVAPPCJD-SBHAEUEKSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of Bn-MDO are not specified in the available resources . Typically, these would include properties like boiling point, melting point, solubility, and stability.

Scientific Research Applications

1. Synthesis of Hyperbranched Poly(ester)s:

  • Researchers synthesized hyperbranched poly(ester)s with pendant primary hydroxy groups using certain bis(oxetane)s including 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene and others. These polymers, insoluble in water but soluble in various organic solvents, showed glass transition temperatures ranging from 59 to 131 °C (Nishikubo, Kudo, & Nakagami, 2006).

2. Synthesis of Polyesters via Polyaddition of Bis(oxetane)s:

  • Polyesters were prepared by the polyaddition of bis(oxetane)s including 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene with active diesters. These polyesters were found to be soluble in common organic solvents and exhibited high thermal stability (Kudo, Kurakata, Sasaki, & Nishikubo, 2004).

Synthesis in Organic Chemistry

3. Formation of Cyclic Peroxides:

  • A study explored the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen using manganese compounds, indicating a potential route for producing unique organic structures (Qian, Yamada, Nishino, & Kurosawa, 1992).

4. Synthesis of Novel Bisarylmethylidene Derivatives:

  • The synthesis of bisarylmethylidenes of 2-methoxy-2-methyl-1,3-dioxan-5-one was achieved, demonstrating a general procedure for creating such derivatives, which may have applications in the study of novel organic compounds (Mojtahedi, Darvishi, Abaee, & Halvagar, 2017).

Applications in Material Science

5. Precursors for Organic Conducting Materials:

  • Research on the synthesis of chiral hydroxymethyl-substituted derivatives of bis(ethylenedithio)tetrathiafulvalene from D-mannitol suggests potential use in creating organic conducting materials, highlighting the versatility of these compounds in material science (Leurquin, Ozturk, Pilkington, & Wallis, 1997).

6. Synthesis of Poly(ether)s with Pendant Ester Groups:

  • The polyaddition of bis(oxetane)s, including compounds like 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene, resulted in polyethers with pendant ester groups. These polymers, soluble in common organic solvents, may have applications in material science due to their unique properties (Nishikubo, Kudo, Sasaki, Kuwamura, & Imataki, 2004).

Properties

IUPAC Name

(3S,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-20(22)27-19(15-26-21)18(25-13-17-10-6-3-7-11-17)14-24-12-16-8-4-2-5-9-16/h2-11,18-19,21H,12-15H2,1H3/t18-,19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVZELVAPPCJD-SBHAEUEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)OC(CO1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)O[C@H](CO1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151572
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960365-78-0
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960365-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 2
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 3
Reactant of Route 3
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 4
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 5
Reactant of Route 5
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Reactant of Route 6
Reactant of Route 6
(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one

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